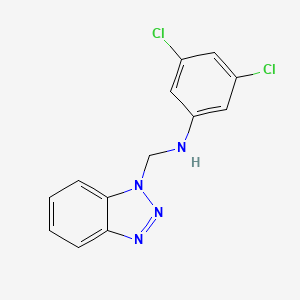

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline

Description

Properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-3,5-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N4/c14-9-5-10(15)7-11(6-9)16-8-19-13-4-2-1-3-12(13)17-18-19/h1-7,16H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVIJGDUMFGPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline typically involves the reaction of 3,5-dichloroaniline with benzotriazole derivatives under specific conditions. One common method involves the use of coupling reactions where benzotriazole is introduced into the molecule through a variety of reactions, activating it toward numerous transformations . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzotriazole derivatives .

Scientific Research Applications

Medicinal Chemistry

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline exhibits promising biological activities. Benzotriazole derivatives have been investigated for their potential in treating various diseases due to their antimicrobial , antiviral , and anticancer properties.

Biological Activity Summary :

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibitory effects on cancer cell lines | |

| Antibacterial | Effective against specific bacterial strains | |

| Antiviral | Potential activity against viral infections |

Case studies have shown that derivatives of benzotriazole can interact with molecular targets such as enzymes and receptors, leading to significant biological effects. The compound's large conjugated system allows it to form π–π stacking interactions and hydrogen bonds with biological molecules.

Material Science

In material science, this compound is utilized in the development of advanced materials. Its applications include:

- Corrosion Inhibitors : Used in coatings to protect metals from corrosion.

- UV Filters : Incorporated into polymers and coatings to absorb UV radiation.

Material Application Summary :

| Application Type | Description | Reference |

|---|---|---|

| Corrosion Inhibitor | Enhances durability of metal surfaces | |

| UV Filter | Protects materials from UV degradation |

Industrial Chemistry

This compound serves as a synthetic intermediate in the preparation of other complex molecules. It is involved in various chemical reactions including:

- Coupling Reactions : Used to synthesize more complex benzotriazole derivatives.

- Substitution Reactions : Acts as a precursor for producing substituted anilines.

Chemical Reaction Summary :

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms oxidized derivatives | Hydrogen peroxide |

| Reduction | Converts to reduced forms | Sodium borohydride |

| Substitution | Produces various substituted compounds | Various nucleophiles |

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s large conjugated system allows it to form π–π stacking interactions and hydrogen bonds with biological molecules, leading to various biological effects . These interactions can modulate enzyme activity, receptor binding, and other cellular processes, contributing to its diverse biological properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline include other benzotriazole derivatives such as:

- N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides

- N,N’-Bis[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkyldicarboxamides

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both benzotriazole and dichloroaniline moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline is a compound of interest due to its potential biological activity. This article explores its biological properties, including antimicrobial, antiviral, and cytotoxic effects based on various studies. The findings are summarized in tables and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₄H₁₁Cl₂N₃

- Molecular Weight : 296.16 g/mol

The presence of the benzotriazole moiety contributes to its biological activity, as benzotriazole derivatives have been shown to exhibit diverse pharmacological effects.

Antimicrobial Activity

Studies have demonstrated that benzotriazole derivatives possess significant antimicrobial properties. The following table summarizes the antimicrobial efficacy of various derivatives, including this compound:

Antiviral Activity

The compound has also been studied for its antiviral properties. Research indicates that benzotriazole derivatives can inhibit the helicase activity of various viruses:

- HCV (Hepatitis C Virus) : The compound exhibited an IC50 value of approximately 6.5 μM against HCV helicase when DNA was used as a substrate .

- Dengue Virus : Preliminary studies suggest potential inhibitory effects on the replication of Dengue virus strains.

Cytotoxicity Studies

Cytotoxicity assays conducted on Vero and HeLa cells revealed that this compound showed lower cytotoxic effects compared to other benzotriazole derivatives. The following table details the cytotoxicity results:

| Cell Line | Compound Concentration (μg/mL) | % Viability |

|---|---|---|

| Vero | 50 | 85% |

| HeLa | 50 | 78% |

| Control | - | 100% |

These results indicate that while the compound possesses biological activity, it may be relatively safe at certain concentrations.

Study on Antimicrobial Properties

In a study evaluating the antimicrobial properties of various benzotriazole derivatives, this compound was tested against multiple bacterial strains. The study found that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .

Study on Antiviral Efficacy

Another investigation focused on the antiviral activity of benzotriazole derivatives against HCV. The study highlighted that modifications to the benzotriazole structure could enhance inhibitory activity against HCV helicase. This compound was among the compounds evaluated for its effectiveness in this context .

Q & A

Q. What are the optimized synthetic routes for 3,5-dichloroaniline, a key precursor of the target compound?

Methodological Answer: The synthesis of 3,5-dichloroaniline can be optimized by adjusting reaction parameters such as sulfuric acid concentration, solvent volume (e.g., ethanol), temperature, and catalyst loading. For instance, reducing sulfuric acid excess and optimizing ethanol-to-substrate ratios can minimize byproducts and improve yield (up to 99%) . Alternative routes include catalytic hydrogenation of 3,5-dichloronitrobenzene or hydrolysis of 3,5-dichlorophenylurea, but these require careful control of reaction kinetics to avoid over-reduction or incomplete hydrolysis.

Q. How can algal toxicity tests be standardized to evaluate the environmental impact of 3,5-dichloroaniline derivatives?

Methodological Answer: Algal toxicity assays (e.g., using Selenastrum capricornutum) should account for light intensity, pH, and temperature. For ionizable compounds like 3,5-dichlorophenol (a structural analog), neutral species dominate toxicity at pH 7.5, while charged species reduce bioavailability at pH 8.6. Light saturation (198 μE/m²/s) minimizes variability in growth inhibition tests, ensuring reproducible EC₅₀ values . Pre-adapting algal cultures to test conditions for 48 hours enhances consistency.

Q. What analytical methods are recommended for quantifying 3,5-dichloroaniline in biological matrices?

Methodological Answer: Liquid chromatography/triple quadrupole mass spectrometry (LC-MS/MS) with derivatization (e.g., pentafluoropropionic anhydride) enables sensitive detection of 3,5-dichloroaniline in urine (LOD: 0.1 ng/mL). Hydrolysis of conjugates (via 0.5 M NaOH, 60°C, 1 hour) precedes extraction with toluene. Isotope dilution using [¹³C₆]-labeled internal standards corrects matrix effects .

Advanced Research Questions

Q. How do microbial degradation pathways of 3,5-dichloroaniline influence its environmental persistence?

Methodological Answer: Arthrobacter and Microbacterium strains degrade 3,5-dichloroaniline via dehalogenation and ring cleavage, producing non-toxic metabolites like 3,5-dichlorophenylurea acetic acid. However, incomplete degradation in anaerobic soils (BCF = 94) may lead to bioaccumulation. Metagenomic analysis of amoA genes in ammonia-oxidizing microorganisms (AOM) can track functional impacts, as these are highly sensitive to 3,5-dichloroaniline .

Q. Why does 3,5-dichloroaniline exhibit route-dependent nephrotoxicity in mammalian models?

Methodological Answer: Intraperitoneal (i.p.) administration of 3,5-dichloroaniline hydrochloride (1.5 mmol/kg) induces acute renal failure in Fischer 344 rats due to systemic acidosis, which potentiates tubular necrosis. Oral administration shows lower toxicity, as first-pass metabolism reduces bioavailability. Co-administration with DMSO amplifies toxicity by enhancing membrane permeability; thus, vehicle selection (e.g., saline vs. oil) is critical in experimental design .

Q. What factors govern the soil mobility and bioelimination of 3,5-dichloroaniline?

Methodological Answer: Soil mobility (Koc = 309) is moderate, but strong binding to humic acids via aromatic amino groups reduces leaching. In activated sludge systems, ~97% bioelimination occurs after 10–16 days via vaporization and sorption. However, recalcitrance in low-organic soils necessitates bioremediation strategies using Microbacterium CQH-1, which mineralizes 3,5-dichloroaniline within 96 hours at 30°C .

Q. How does 3,5-dichloroaniline induce oxidative stress in renal cells?

Methodological Answer: In vitro studies using renal proximal tubule cells show dose-dependent ROS generation (measured via DCFH-DA fluorescence) and glutathione depletion. Pretreatment with N-acetylcysteine (5 mM) mitigates lipid peroxidation (MDA assay) and caspase-3 activation, confirming oxidative stress as a key nephrotoxic mechanism. Mitochondrial membrane potential (ΔΨm) assays using JC-1 dye further validate mitochondrial dysfunction .

Q. What crystallographic techniques resolve structural ambiguities in 3,5-dichloroaniline derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SHELX suite) with high-resolution data (d ≤ 0.8 Å) resolves bond-length discrepancies in derivatives like N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide. Twinning refinement (SHELXL) and Hirshfeld surface analysis quantify intermolecular interactions (e.g., Cl···H contacts). For unstable intermediates, low-temperature data collection (100 K) prevents radiation damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.